4-氨基-2-脱氧-2,3-脱氢-N-神经氨酸

描述

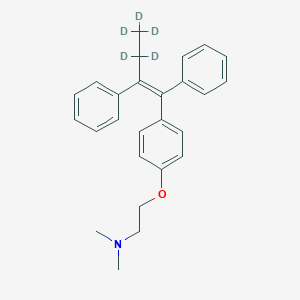

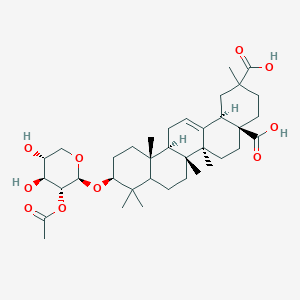

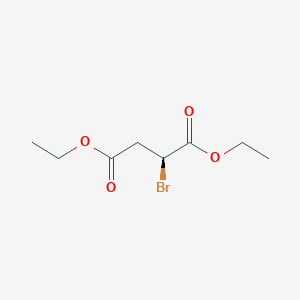

4-Amino-2-deoxy-2,3-dehydro-N-neuraminic acid is a derivative of sialic acid, which is a family of nine-carbon sugars that are widely distributed in animal tissues and fluids. Sialic acids are typically found at the outermost end of glycan chains, playing a crucial role in cellular recognition and signaling processes. The specific compound appears to be a modified form of neuraminic acid, which has been altered to include an amino group and lacks a hydroxyl group, as well as having a double bond between the second and third carbon atoms.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 4-amido-N(5)-acetyl-4-deoxyneuraminic acid, which is a precursor to various 4-amidoneuraminic acid analogues, has been developed. This synthesis involves a [3 + 2]-cycloaddition of d-mannose-derived nitrone with methyl acrylate, which is noted for its regioselective and diastereoselective properties, as well as the use of economically available materials and reagents . Another synthesis approach for a similar compound, 5-acetamido-4-deoxyneuraminic acid, involves acetylation, ozonolysis, and a series of other reactions to produce the desired compound .

Molecular Structure Analysis

The molecular structure of 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid is not directly described in the provided papers. However, the structure of related compounds, such as 2,3-dehydro-4-epi-N-acetylneuraminic acid, has been elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques have helped to confirm the presence of the double bond between the second and third carbon atoms and the configuration of substituents around the neuraminic acid core .

Chemical Reactions Analysis

The chemical reactions involving these neuraminic acid derivatives are complex and involve multiple steps. For example, the synthesis of 5-acetamido-4-deoxyneuraminic acid includes reactions such as ozonolysis and β-elimination, followed by hydrogenation and saponification . The synthesis of 2,3-dehydro-4-epi-N-acetylneuraminic acid involves treatment with sulfuric acid and acetic anhydride, followed by deacetylation, indicating that these compounds can undergo a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid are not explicitly detailed in the provided papers. However, the properties of similar compounds can provide some insights. For example, the synthesis and modification of these compounds require careful control of reaction conditions, such as temperature, to yield the desired products . The reactivity of these compounds towards enzymes, such as neuraminidase, suggests that specific structural features are important for biological activity .

科学研究应用

分子动力学和自由能分析

神经氨酸酶与 4-氨基-2-脱氧-2,3-脱氢-N-神经氨酸 (N-DANA) 复合物的分子动力学计算突出了其作为抑制剂的作用,并提供了对结合机制的见解。该化合物极大地促进了对酶-抑制剂相互作用的理解,为设计有效的抗神经氨酸酶抑制剂提供了基础 (Bonnet 和 Bryce,2004)。

流感病毒神经氨酸酶中抑制剂结合分析

研究表明,4-氨基-2-脱氧-2,3-二脱氢-N-乙酰神经氨酸作为流感病毒神经氨酸酶的过渡态类似物抑制剂。专注于此化合物修饰的研究为有效抑制神经氨酸酶的结构要求提供了宝贵的见解,这对于开发抗病毒疗法至关重要 (Smith 等人,2001)。

人类神经氨酸酶的选择性抑制剂

2-脱氧-2,3-二脱氢-N-乙酰神经氨酸 (DANA) 类似物的设计和合成导致了针对人类神经氨酸酶同工型的选择性抑制剂的发现。这些抑制剂对于研究神经氨酸酶在癌症、动脉粥样硬化和糖尿病等疾病中的生物学功能以及开发靶向疗法具有重要意义 (Guo 等人,2018)。

合成和化学研究

合成 4,7,8,9-四-O-乙酰基-2-脱氧-2,3-脱氢-N-乙酰神经氨酸及其类似物的努力不仅扩展了对唾液酸衍生物的化学知识,还为生物和药物应用开辟了新途径。这些研究为开发具有潜在治疗用途的新型化合物奠定了基础 (Horn 等人,2008)。

未来方向

The future directions in the research and application of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid could involve further modifications at the C9 position of DANA to improve the potency and selectivity of inhibitors that target human neuraminidase . Additionally, further studies could be conducted to better understand the mechanism of action and to explore potential applications in the treatment of diseases caused by neuraminidase-producing pathogens.

属性

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKENBBIXEGPQLS-UFGQHTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid | |

CAS RN |

130525-62-1 | |

| Record name | 4-Amino-2-deoxy-2,3-didehydro-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130525621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Des(carbamimidoyl) zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DES(CARBAMIMIDOYL) ZANAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE4L5BBV9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)

![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)